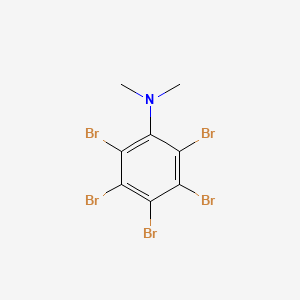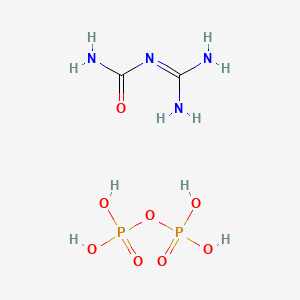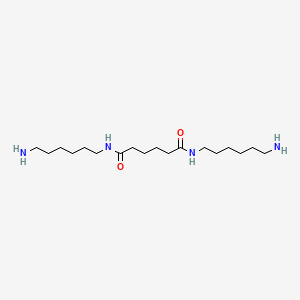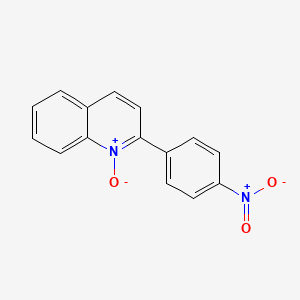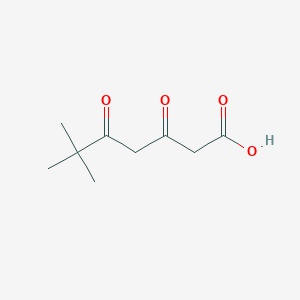
2-Methylphenyl diphenylphosphinite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylphenyl diphenylphosphinite is an organophosphorus compound with the molecular formula C19H17OP. It is a member of the phosphinite family, characterized by the presence of a phosphorus atom bonded to an oxygen atom and two phenyl groups. This compound is used as a ligand in homogeneous catalysis and coordination chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methylphenyl diphenylphosphinite can be synthesized through the alcoholysis of organophosphinous chlorides. For example, the reaction of chlorodiphenylphosphine with methanol in the presence of a base yields methyl diphenylphosphinite . The general reaction is as follows: [ \text{ClPPh}_2 + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{OPPh}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylphenyl diphenylphosphinite undergoes various chemical reactions, including:
-
Oxidation: Oxidation of phosphinites leads to the formation of phosphinates. For example, the oxidation of this compound with oxygen produces the corresponding phosphinate . [ 2 \text{P(OR)R}_2 + \text{O}_2 \rightarrow 2 \text{OP(OR)R}_2 ]
-
Substitution: Phosphinites can participate in substitution reactions, where the phosphorus atom is substituted by other groups. Common reagents include halides and organometallic compounds .
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Substituting Agents: Halides, Grignard reagents.
Major Products:
Phosphinates: Formed through oxidation reactions.
Substituted Phosphinites: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Methylphenyl diphenylphosphinite has a wide range of applications in scientific research, including:
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 2-Methylphenyl diphenylphosphinite involves its role as a ligand in catalytic processes. The phosphorus atom in the compound coordinates with metal centers, facilitating various catalytic reactions. The molecular targets and pathways involved depend on the specific catalytic process and the metal center used .
Vergleich Mit ähnlichen Verbindungen
- Methyl diphenylphosphinite
- Ethyl diphenylphosphinite
- Dimethyl phenylphosphonite
- Diethyl methylphosphonite
Comparison: 2-Methylphenyl diphenylphosphinite is unique due to the presence of the 2-methylphenyl group, which can influence its reactivity and coordination properties. Compared to other phosphinites, it may exhibit different steric and electronic effects, making it suitable for specific catalytic applications .
Eigenschaften
CAS-Nummer |
63426-87-9 |
|---|---|
Molekularformel |
C19H17OP |
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
(2-methylphenoxy)-diphenylphosphane |
InChI |
InChI=1S/C19H17OP/c1-16-10-8-9-15-19(16)20-21(17-11-4-2-5-12-17)18-13-6-3-7-14-18/h2-15H,1H3 |
InChI-Schlüssel |
WCMUOXNCFPUFPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OP(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


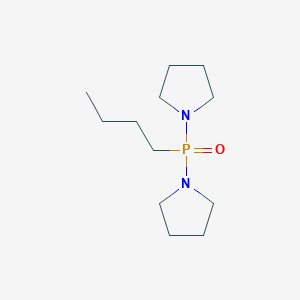
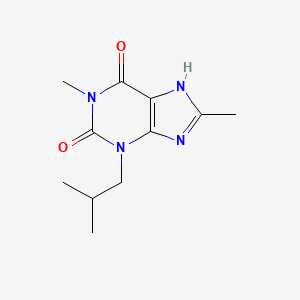

![Diethyl 2-[(diethylphosphoryl)methyl]butanedioate](/img/structure/B14489236.png)

![[(1R,2R,4R,5S)-4-(2,4-dioxopyrimidin-1-yl)-3-oxa-6-thiabicyclo[3.1.0]hexan-2-yl]methyl acetate](/img/structure/B14489246.png)



